molecular formula C9H13ClN2O2 B1521973 Ethyl 3-hydrazinylbenzoate hydrochloride CAS No. 940875-99-0

Ethyl 3-hydrazinylbenzoate hydrochloride

Cat. No. B1521973
M. Wt: 216.66 g/mol
InChI Key: YMKGDNLSBACMSE-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazinylbenzoate hydrochloride is a chemical compound with the empirical formula C9H13ClN2O2 and a molecular weight of 216.66 . It is typically available in solid form .


Physical And Chemical Properties Analysis

Ethyl 3-hydrazinylbenzoate hydrochloride is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental data.

Scientific Research Applications

Anticancer Activity

Ethyl 3-hydrazinylbenzoate hydrochloride, derived from ethyl paraben, has been explored for its potential in anticancer applications. A study synthesized novel hydrazide-hydrazones from ethyl paraben and evaluated their anticancer activity on the liver cancer cell line HepG2. Compounds in this series exhibited significant cytotoxic activity, suggesting their potential as anticancer agents (Han et al., 2020).

Nonlinear Optical Properties

Ethyl 3-hydrazinylbenzoate derivatives have also been investigated for their nonlinear optical properties, which are essential for photonic applications. One study focused on the synthesis and characterization of ethyl 3-hydrazinylbenzoate derivatives, examining their third-order nonlinear optical properties. These properties are crucial for the development of photonic devices, indicating the compound's potential in the field of photonics (Nair et al., 2022).

Synthesis of Pesticides

Ethyl 3-hydrazinylbenzoate hydrochloride serves as an intermediate in the synthesis of certain pesticides. For instance, it has been used in the synthesis of chlorantraniliprole, a pesticide, demonstrating its utility in agricultural applications (Ju, 2014).

Apoptosis-Inducing Agents

Research has explored the use of ethyl 3-hydrazinylbenzoate derivatives as apoptosis-inducing agents, particularly in the context of breast cancer. These compounds have shown significant potential in inducing apoptosis in cancer cells, offering a new avenue for cancer treatment (Gad et al., 2020).

Safety And Hazards

According to the available safety information, Ethyl 3-hydrazinylbenzoate hydrochloride has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The compound should be handled with appropriate safety precautions to prevent exposure.

properties

IUPAC Name

ethyl 3-hydrazinylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-8(6-7)11-10;/h3-6,11H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKGDNLSBACMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659686
Record name Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydrazinylbenzoate hydrochloride

CAS RN

940875-99-0
Record name Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydrazinobenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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